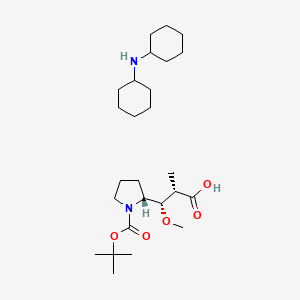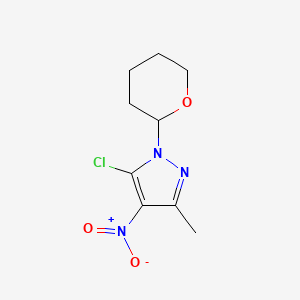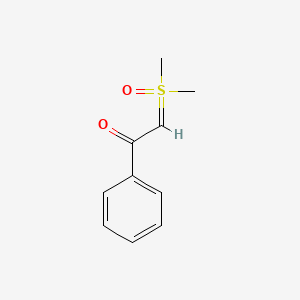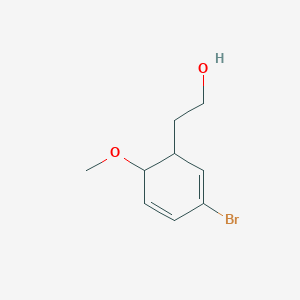![molecular formula C20H25F3N8O4 B8216121 2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2067281-51-8](/img/structure/B8216121.png)
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
PF-06843195 is a highly selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). This compound has shown significant potential in the suppression of the PI3K/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial in various cellular processes such as growth, proliferation, and survival. PF-06843195 has demonstrated durable antitumor efficacy, making it a promising candidate for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: PF-06843195 can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
- Formation of the bipyrimidine core.
- Introduction of the morpholine ring.
- Addition of the difluoroethyl group.
- Final coupling reactions to introduce the pyrrolidine carboxylate moiety.
Industrial Production Methods: The industrial production of PF-06843195 involves optimizing the synthetic route for large-scale production. This includes:
- Selection of appropriate solvents and reagents to ensure high yield and purity.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: PF-06843195 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the difluoroethyl group.
Substitution: Substitution reactions can take place at the bipyrimidine core and the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.
Major Products: The major products formed from these reactions include various derivatives of PF-06843195 with modifications at the hydroxymethyl, difluoroethyl, and bipyrimidine moieties .
Scientific Research Applications
PF-06843195 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Biology: Employed in cellular assays to investigate the role of PI3Kα in cell growth and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly breast cancer, due to its ability to inhibit the proliferation of cancer cell lines such as MCF7 and T47D.
Industry: Utilized in the development of new PI3K inhibitors and related compounds for pharmaceutical applications
Mechanism of Action
PF-06843195 exerts its effects by selectively inhibiting the activity of PI3Kα. This inhibition disrupts the PI3K/mTOR signaling pathway, leading to reduced phosphorylation of downstream targets such as AKT and p70S6K. The compound’s high selectivity for PI3Kα over other isoforms (PI3Kβ, PI3Kδ, and PI3Kγ) and mTOR ensures targeted action with minimal off-target effects. The molecular targets and pathways involved include:
PI3Kα: Inhibition of PI3Kα reduces the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the pathway.
AKT: Reduced phosphorylation of AKT at threonine 308 (T308) and serine 473 (S473) leads to decreased cell survival and proliferation.
mTOR: Inhibition of mTOR signaling further suppresses cell growth and protein synthesis
Comparison with Similar Compounds
PF-06843195 is unique due to its high selectivity for PI3Kα and its potent antitumor efficacy. Similar compounds include:
Alpelisib (BYL719): Another PI3Kα inhibitor with similar applications in cancer research. PF-06843195 has shown higher potency in cellular assays.
Buparlisib (BKM120): A pan-PI3K inhibitor that targets multiple isoforms of PI3K. PF-06843195’s selectivity for PI3Kα provides a more targeted approach with potentially fewer side effects.
Copanlisib (BAY 80-6946): A PI3K inhibitor with activity against both PI3Kα and PI3Kδ. .
Properties
IUPAC Name |
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N8O4/c21-13(22)9-35-19(33)31-2-1-20(10-31,11-32)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-34-6-4-30/h7-8,13,32H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOREZYNLPQUKM-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@]1(CO)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2067281-51-8 | |
| Record name | PF-06843195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2067281518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06843195 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75658JDG29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


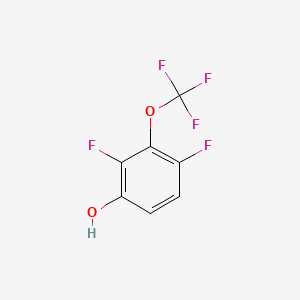
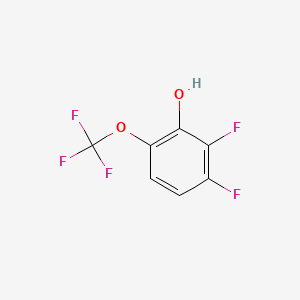
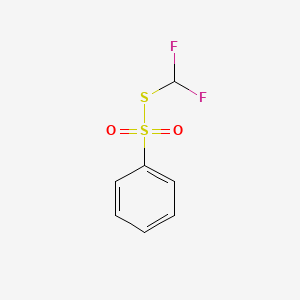
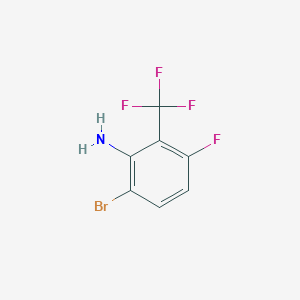

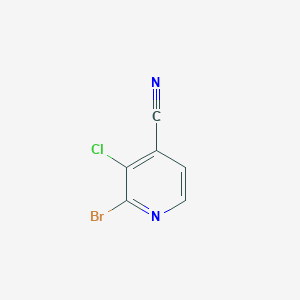
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B8216099.png)
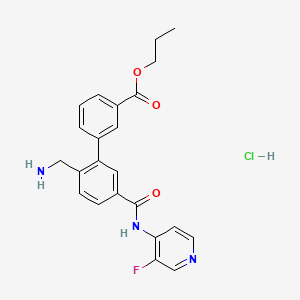
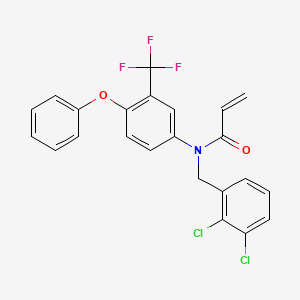
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B8216116.png)
